

# 6-(benzyloxy)-1H-indole-3-carboxylic acid CAS number 24370-74-9

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## Compound of Interest

**Compound Name:** 6-(benzyloxy)-1H-indole-3-carboxylic acid

**Cat. No.:** B1373024

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An In-Depth Technical Guide to **6-(BenzylOxy)-1H-indole-3-carboxylic Acid** (CAS: 24370-74-9)

For Researchers, Scientists, and Drug Development Professionals

## Foreword: The Enduring Significance of the Indole Scaffold

The indole nucleus, a deceptively simple fusion of a benzene and a pyrrole ring, stands as one of the most vital structural motifs in the landscape of medicinal chemistry and drug discovery.<sup>[1]</sup> Its presence in essential biomolecules, from the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, underscores its remarkable ability to interact with a diverse array of biological targets.<sup>[1]</sup> Within this storied family of molecules, **6-(benzyloxy)-1H-indole-3-carboxylic acid** emerges not as an end-product, but as a pivotal starting point—a versatile and strategically designed intermediate for the synthesis of novel, high-value therapeutic agents.<sup>[2][3]</sup>

This guide provides a senior application scientist's perspective on this compound, moving beyond mere data recitation to explain the causality behind its synthesis, the strategic value of its functional groups, and its demonstrated potential in forging new paths in pharmacology.

## Section 1: Core Molecular Profile

**6-(BenzylOxy)-1H-indole-3-carboxylic acid** is characterized by the indole core, functionalized with a carboxylic acid at the pharmacologically significant C-3 position and a benzyloxy protecting group at the C-6 position. This benzyloxy group is a key feature, masking a hydroxyl functionality that can be revealed in later synthetic stages to modulate solubility, polarity, and receptor-binding interactions. The carboxylic acid serves as a versatile chemical handle for derivatization, most commonly for the formation of amides.

## Physicochemical and Structural Data

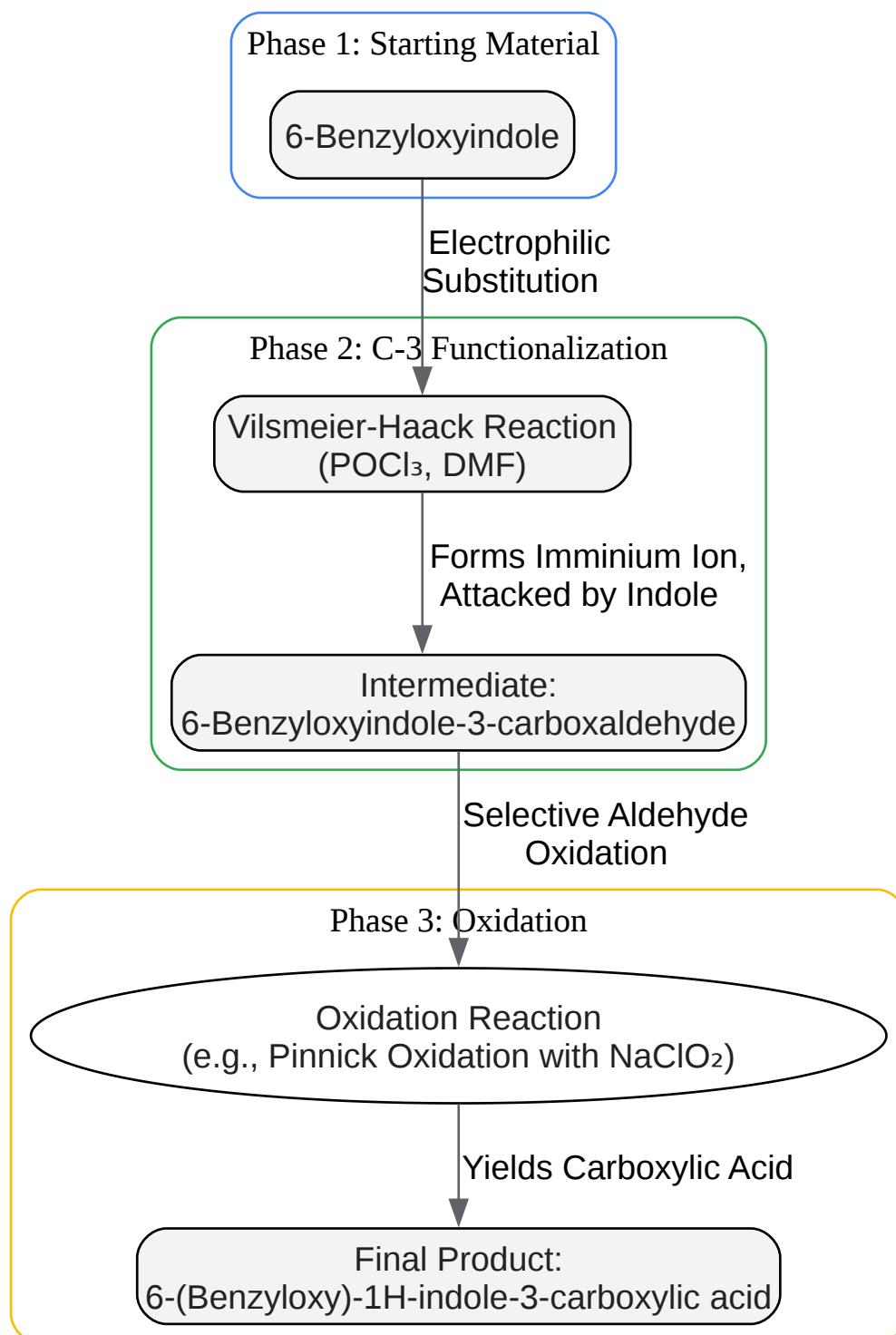
Property	Value	Source
CAS Number	24370-74-9	<a href="#">[4]</a>
Molecular Formula	C <sub>16</sub> H <sub>13</sub> NO <sub>3</sub>	<a href="#">[4]</a>
Molecular Weight	267.28 g/mol	<a href="#">[4]</a>
Synonyms	6-phenylmethoxy-1H-indole-3-carboxylic acid	<a href="#">[4]</a>
Predicted Boiling Point	531.1 ± 35.0 °C	<a href="#">[4]</a>
Predicted Density	1.342 ± 0.06 g/cm <sup>3</sup>	<a href="#">[4]</a>
Appearance	Solid (Typical)	<a href="#">[5]</a>

## Section 2: Synthesis Strategy and Execution

The synthesis of substituted indole-3-carboxylic acids can be approached in two primary ways: constructing the indole ring system from acyclic precursors or, more commonly for this type of intermediate, functionalizing a pre-existing indole core.[\[6\]](#) The latter approach offers greater control and efficiency when the starting indole is readily available.

## Conceptual Synthesis Workflow

A logical and field-proven approach to synthesizing **6-(benzyloxy)-1H-indole-3-carboxylic acid** begins with 6-benzyloxyindole. The critical step is the introduction of the carboxylic acid moiety at the C-3 position, which is the most nucleophilic site on the indole ring and thus predisposed to electrophilic substitution.

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Caption: Conceptual workflow for the synthesis of the target compound.

## Exemplary Laboratory Protocol (Self-Validating System)

This protocol is a representative methodology adapted from established procedures for indole functionalization.<sup>[7][8]</sup> The causality for each step is explained to ensure trustworthiness and reproducibility.

Objective: To synthesize **6-(benzyloxy)-1H-indole-3-carboxylic acid** from 6-benzyloxyindole.

### Step 1: Vilsmeier-Haack Formylation of 6-Benzyloxyindole

- **Setup:** In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.
  - **Causality:** The reaction is exothermic; initial cooling prevents uncontrolled temperature spikes and potential side reactions. The inert nitrogen atmosphere protects reagents from atmospheric moisture and oxygen.
- **Reagent Addition:** Add phosphorus oxychloride (POCl<sub>3</sub>, 1.5 equivalents) dropwise to the cooled DMF, ensuring the temperature remains below 10°C. Stir for 30 minutes to pre-form the Vilsmeier reagent (chloromethylene-dimethyliminium salt).
  - **Causality:** Pre-formation of the Vilsmeier reagent is critical. It is the active electrophile that will be attacked by the electron-rich indole ring.
- **Indole Addition:** Dissolve 6-benzyloxyindole (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.
- **Reaction:** Allow the mixture to warm to room temperature and then heat to 40-50°C for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - **Causality:** Gentle heating provides the necessary activation energy for the electrophilic substitution at the C-3 position of the indole.
- **Workup:** Once the reaction is complete, pour the mixture slowly into a beaker of crushed ice and water. Basify the solution by adding aqueous sodium hydroxide (e.g., 2M NaOH) until pH > 10. The intermediate, 6-benzyloxyindole-3-carboxaldehyde, will precipitate.

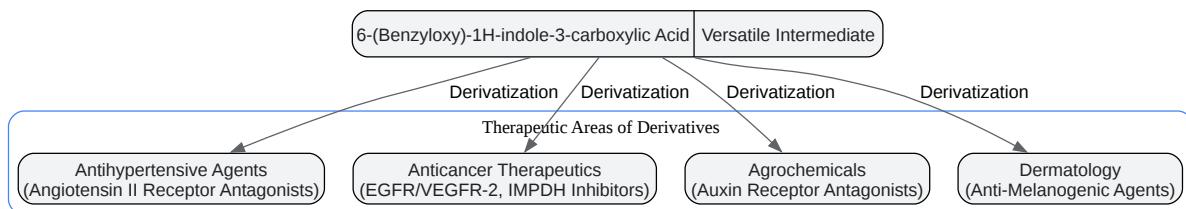
- Causality: The hydrolysis of the reaction intermediate is achieved by adding water. Basification neutralizes the acidic reaction medium and precipitates the solid aldehyde product.
- Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, 6-benzyloxyindole-3-carboxaldehyde, can be used in the next step, often without further purification.[2]

### Step 2: Pinnick Oxidation to the Carboxylic Acid

- Setup: Suspend the crude 6-benzyloxyindole-3-carboxaldehyde (1 equivalent) in a mixture of tert-butanol and water.
  - Causality: This solvent system is ideal for the Pinnick oxidation, accommodating both organic and inorganic reagents.
- Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger, 4-5 equivalents) to the suspension. In a separate flask, prepare a solution of sodium chlorite ( $\text{NaClO}_2$ , 3-4 equivalents) and sodium dihydrogen phosphate ( $\text{NaH}_2\text{PO}_4$ ) in water. Add this solution slowly to the aldehyde suspension.
  - Causality: Sodium chlorite is the oxidant. The reaction generates hypochlorous acid ( $\text{HOCl}$ ) as a byproduct, which can cause unwanted side reactions. 2-methyl-2-butene acts as a scavenger, reacting with and neutralizing the  $\text{HOCl}$ .  $\text{NaH}_2\text{PO}_4$  acts as a buffer to maintain a slightly acidic pH, which is optimal for the oxidation.
- Reaction: Stir the mixture vigorously at room temperature for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
- Workup: After completion, dilute the reaction with water and acidify to pH 2-3 with hydrochloric acid (HCl). The desired carboxylic acid product will precipitate out of the solution.
- Purification: Collect the solid by vacuum filtration. Wash with cold water to remove inorganic salts. The crude **6-(benzyloxy)-1H-indole-3-carboxylic acid** can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product.

## Section 3: Applications in Drug Discovery and Chemical Biology

The true value of **6-(benzyloxy)-1H-indole-3-carboxylic acid** lies in its application as a foundational building block for synthesizing molecules with significant therapeutic potential.



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Caption: Potential applications derived from the core compound.

- **Antihypertensive Drug Candidates:** Researchers have successfully designed and synthesized novel indole-3-carboxylic acid derivatives that demonstrate high nanomolar affinity for the angiotensin II receptor (AT<sub>1</sub> subtype).<sup>[9]</sup> These compounds have shown the ability to lower blood pressure in spontaneously hypertensive rat models, with some exhibiting effects superior to the established drug losartan.<sup>[9]</sup>
- **Oncology and Cancer Therapeutics:** The indole scaffold is a cornerstone of modern oncology research. Derivatives have been developed to target crucial pathways in cell proliferation.<sup>[1]</sup> For instance, some act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which are often overexpressed in cancers.<sup>[10]</sup> Furthermore, indole-3-carboxylic acid itself has been shown to potentiate the effects of the chemotherapy drug doxorubicin in colorectal cancer models by promoting cancer cell senescence, a state of irreversible growth arrest.<sup>[11][12]</sup>
- **Agrochemical Innovation:** Beyond medicine, indole-3-carboxylic acid derivatives have been investigated as novel herbicides.<sup>[7][8]</sup> By designing molecules that act as antagonists for the

plant hormone auxin receptor (TIR1), scientists have created compounds that effectively inhibit the root and shoot growth of various weeds.[13]

- Dermatological Applications: A closely related natural product, 6-isoprenylindole-3-carboxylic acid, was found to possess potent anti-melanogenic activity.[14][15] It works by suppressing key signaling pathways (MAPK-MITF) involved in melanin production and exhibiting antioxidant effects, suggesting potential for treating hyperpigmentation disorders.[14][15] This highlights the importance of the 6-substituted indole-3-carboxylic acid scaffold in dermatological research.

## Section 4: Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. Standard analytical techniques provide a definitive structural fingerprint.

- Nuclear Magnetic Resonance ( $^1\text{H}$  NMR): In a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>), the proton NMR spectrum would be expected to show distinct signals:
  - A broad singlet for the indole N-H proton (typically >11 ppm).
  - A singlet for the C-2 proton of the indole ring.
  - A series of multiplets in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the indole and benzyl rings.
  - A characteristic singlet for the two methylene protons (-CH<sub>2</sub>-) of the benzyloxy group (approx. 5.1 ppm).
  - A very broad singlet for the carboxylic acid proton (-COOH).
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The primary observation would be the molecular ion peak.
  - Expected  $[\text{M}-\text{H}]^-$ : 266.08
  - Expected  $[\text{M}+\text{H}]^+$ : 268.09

## Section 5: Safety, Handling, and Storage

Professional laboratory practice dictates stringent adherence to safety protocols when handling any chemical intermediate. While a specific, verified safety data sheet (SDS) for this exact compound is not publicly detailed, data from structurally analogous compounds provide a reliable basis for handling procedures.[\[16\]](#)[\[17\]](#)[\[18\]](#)

### GHS Hazard and Precautionary Information (Anticipated)

Category	Statement	Source (Analogous Compounds)
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	<a href="#">[16]</a> <a href="#">[18]</a>
Precautionary Statements	P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	<a href="#">[16]</a> <a href="#">[19]</a>

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.[\[16\]](#)
- Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or goggles.

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated environment, away from incompatible materials such as strong oxidizing agents.[16]
- Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

## Conclusion

**6-(BenzylOxy)-1H-indole-3-carboxylic acid** is more than a catalog chemical; it is a strategic tool for the medicinal chemist. Its synthesis is straightforward, leveraging classic organic reactions. Its true power is unlocked through the strategic manipulation of its two key functional groups—the benzylOxy ether and the carboxylic acid—which serve as gateways to a vast chemical space. The derivatives stemming from this single intermediate have already shown significant promise in diverse and critical fields, from hypertension and oncology to agriculture. For any research team focused on the discovery of novel bioactive agents, a thorough understanding and proficient handling of this compound are invaluable assets.

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